Cas no 1822997-18-1 (1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde)

1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(3-FLUOROPROPYL)CYCLOBUTANE-1-CARBALDEHYDE
- EN300-1622236
- 1822997-18-1
- Cyclobutanecarboxaldehyde, 1-(3-fluoropropyl)-
- 1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde
-
- インチ: 1S/C8H13FO/c9-6-2-5-8(7-10)3-1-4-8/h7H,1-6H2
- InChIKey: HASHUZANRUCYPP-UHFFFAOYSA-N
- ほほえんだ: FCCCC1(C=O)CCC1
計算された属性
- せいみつぶんしりょう: 144.095043196g/mol
- どういたいしつりょう: 144.095043196g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- 密度みつど: 1.064±0.06 g/cm3(Predicted)
- ふってん: 185.4±5.0 °C(Predicted)
1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1622236-0.25g |
1-(3-fluoropropyl)cyclobutane-1-carbaldehyde |
1822997-18-1 | 0.25g |
$1564.0 | 2023-06-04 | ||
Enamine | EN300-1622236-5.0g |
1-(3-fluoropropyl)cyclobutane-1-carbaldehyde |
1822997-18-1 | 5g |
$4930.0 | 2023-06-04 | ||
Enamine | EN300-1622236-0.5g |
1-(3-fluoropropyl)cyclobutane-1-carbaldehyde |
1822997-18-1 | 0.5g |
$1632.0 | 2023-06-04 | ||
Enamine | EN300-1622236-2.5g |
1-(3-fluoropropyl)cyclobutane-1-carbaldehyde |
1822997-18-1 | 2.5g |
$3332.0 | 2023-06-04 | ||
Enamine | EN300-1622236-1.0g |
1-(3-fluoropropyl)cyclobutane-1-carbaldehyde |
1822997-18-1 | 1g |
$1701.0 | 2023-06-04 | ||
Enamine | EN300-1622236-10.0g |
1-(3-fluoropropyl)cyclobutane-1-carbaldehyde |
1822997-18-1 | 10g |
$7312.0 | 2023-06-04 | ||
Enamine | EN300-1622236-1000mg |
1-(3-fluoropropyl)cyclobutane-1-carbaldehyde |
1822997-18-1 | 1000mg |
$1272.0 | 2023-09-22 | ||
Enamine | EN300-1622236-2500mg |
1-(3-fluoropropyl)cyclobutane-1-carbaldehyde |
1822997-18-1 | 2500mg |
$2492.0 | 2023-09-22 | ||
Enamine | EN300-1622236-10000mg |
1-(3-fluoropropyl)cyclobutane-1-carbaldehyde |
1822997-18-1 | 10000mg |
$5467.0 | 2023-09-22 | ||
Enamine | EN300-1622236-0.05g |
1-(3-fluoropropyl)cyclobutane-1-carbaldehyde |
1822997-18-1 | 0.05g |
$1428.0 | 2023-06-04 |
1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde 関連文献
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
1-(3-Fluoropropyl)cyclobutane-1-carbaldehydeに関する追加情報
Research Brief on 1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde (CAS: 1822997-18-1) in Chemical Biology and Pharmaceutical Applications
1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde (CAS: 1822997-18-1) is a fluorinated cyclobutane derivative that has recently gained attention in chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This compound, characterized by a cyclobutane ring substituted with a fluoropropyl group and an aldehyde functionality, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its utility in the development of novel therapeutics, particularly in targeting central nervous system (CNS) disorders and as a building block for PET radiotracers.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the use of 1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde as a precursor for the synthesis of sigma-1 receptor ligands. The study demonstrated that the fluoropropyl moiety enhances blood-brain barrier permeability, making it a promising candidate for CNS-targeted drugs. The aldehyde group was further functionalized to yield high-affinity ligands with potential applications in neuropathic pain and neurodegenerative diseases. The compound's synthetic route was optimized to achieve a 78% yield, highlighting its scalability for industrial applications.
Another significant application of this compound was reported in ACS Chemical Neuroscience, where it was used to develop a novel PET radiotracer for imaging tau protein aggregates in Alzheimer's disease. The fluoropropyl group was labeled with fluorine-18, leveraging the aldehyde functionality for subsequent conjugation with targeting moieties. The radiotracer exhibited excellent in vivo stability and high target specificity, underscoring the compound's potential in diagnostic imaging.
From a mechanistic perspective, the cyclobutane ring in 1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde provides conformational rigidity, which is advantageous for designing selective enzyme inhibitors. A 2024 study in Bioorganic & Medicinal Chemistry Letters utilized this scaffold to develop inhibitors of monoamine oxidase B (MAO-B), a target for Parkinson's disease. The fluoropropyl group was found to enhance binding affinity through hydrophobic interactions, while the aldehyde facilitated covalent inhibition strategies. The lead compound exhibited an IC50 of 12 nM, representing a significant improvement over existing inhibitors.
Despite these advancements, challenges remain in the large-scale synthesis and purification of 1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde. Recent patents (e.g., WO2023124567) have addressed these issues by introducing novel catalytic systems for the cyclobutane ring formation and optimizing fluorination protocols. These innovations have reduced production costs by 40%, making the compound more accessible for preclinical studies.
In conclusion, 1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde (CAS: 1822997-18-1) represents a promising scaffold in medicinal chemistry, with demonstrated applications in CNS drug discovery and diagnostic imaging. Future research directions may include exploring its utility in other therapeutic areas, such as oncology, and further optimizing its synthetic accessibility. The compound's unique combination of fluorination and aldehyde reactivity positions it as a valuable tool for next-generation drug development.
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